molecular formula C9H14O B13929816 2-Cyclopentylbut-3-yn-2-ol

2-Cyclopentylbut-3-yn-2-ol

Cat. No.: B13929816
M. Wt: 138.21 g/mol
InChI Key: POUOCSXBRGBQME-UHFFFAOYSA-N
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Description

2-Cyclopentylbut-3-yn-2-ol is a tertiary propargyl alcohol characterized by a cyclopentyl substituent attached to the central carbon of a but-3-yn-2-ol backbone. While its parent compound, but-3-yn-2-ol (CAS 2028-63-9), is well-documented for research and development applications , the cyclopentyl derivative remains less studied. Its synthesis likely employs gold-catalyzed methodologies, as seen in analogous alkyne-functionalized substrates .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopentylbut-3-yn-2-ol

InChI

InChI=1S/C9H14O/c1-3-9(2,10)8-6-4-5-7-8/h1,8,10H,4-7H2,2H3

InChI Key

POUOCSXBRGBQME-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylbut-3-yn-2-ol typically involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Propargyl alcohol} \rightarrow \text{2-Cyclopentylbut-3-yn-2-ol} ]

Industrial Production Methods

Industrial production of 2-Cyclopentylbut-3-yn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of cyclopentylbut-3-yn-2-one or cyclopentylbut-3-ynoic acid.

    Reduction: Formation of 2-cyclopentylbut-3-en-2-ol or 2-cyclopentylbutan-2-ol.

    Substitution: Formation of 2-cyclopentylbut-3-yn-2-chloride.

Scientific Research Applications

2-Cyclopentylbut-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The cyclopentyl group introduces significant steric bulk compared to methyl or hydrogen substituents.
  • Solubility: The lipophilic cyclopentyl group reduces solubility in polar solvents (e.g., water or methanol) compared to the parent compound .
  • Thermal Stability : Cyclopentyl’s strained conformation may increase thermal instability relative to cyclohexyl analogs, though experimental data is lacking.

Reactivity in Gold-Catalyzed Reactions

Gold catalysis often exploits alkyne activation for hydroarylation, cyclization, or cross-coupling . Comparative insights include:

  • Reaction Rate : Bulky substituents like cyclopentyl may reduce reaction rates in hydroarylation due to steric shielding of the alkyne. For example, 2-methylbut-3-yn-2-ol reacts faster in gold-catalyzed hydroarylations than its cyclopentyl counterpart.
  • Regioselectivity : Steric bulk can direct regioselectivity. In alkynyl epoxide rearrangements, cyclopentyl groups may favor exo pathways over endo, unlike smaller substituents .
  • Intermediate Stability : Computational studies suggest that vinylgold intermediates derived from bulky propargyl alcohols exhibit enhanced stability due to reduced steric clash with ligands .

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